4-chloro-5-cyclopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-cyclopropyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAWEVXDQXJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 5 Cyclopropyl 1h Pyrazole and Its Derivatives
Classical Synthetic Routes to Pyrazoles and their Adaptation for 4-Chloro-5-cyclopropyl-1H-pyrazole
Classical methods for pyrazole (B372694) synthesis have been refined over more than a century and remain fundamental to the construction of this heterocyclic core. These routes are readily adaptable for the synthesis of the 5-cyclopropyl-1H-pyrazole intermediate.
Cyclocondensation reactions are the most common and versatile methods for pyrazole synthesis, involving the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic synthon.
The reaction of α,β-unsaturated carbonyl compounds with hydrazine is a well-established route to pyrazolines, which can then be oxidized to pyrazoles. nih.govresearchgate.net To synthesize the 5-cyclopropyl-1H-pyrazole core, a suitable precursor such as 3-cyclopropyl-1-arylprop-2-en-1-one (a cyclopropyl (B3062369) chalcone (B49325) analogue) can be employed.
The mechanism involves an initial Michael addition of hydrazine to the β-carbon of the enone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation, which can occur in situ, often with air or a mild oxidizing agent, yields the aromatic pyrazole ring. nih.govsigmaaldrich.com The regioselectivity is generally governed by the initial Michael addition step.
Table 1: Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazine This table presents examples of pyrazole synthesis using α,β-unsaturated ketones, illustrating the general conditions adaptable for cyclopropyl-substituted precursors.
| α,β-Unsaturated Ketone | Hydrazine Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chalcone | Hydrazine hydrate (B1144303) | Acetic Acid | 3,5-Diphenyl-1H-pyrazole | ~85 | nih.gov |
| β-Arylchalcone | Hydrazine hydrate | H₂O₂ then dehydration | 3,5-Diaryl-1H-pyrazole | Good | nih.gov |
Following the formation of 5-cyclopropyl-1H-pyrazole, chlorination at the 4-position can be achieved using electrophilic chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). researchgate.net The reaction with NCS is often carried out under mild conditions in solvents like carbon tetrachloride or even water, providing good yields of the 4-halopyrazole. researchgate.net
The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative and remains one of the most direct methods for pyrazole formation. researchgate.net For the synthesis of this compound, the key starting material is a cyclopropyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione.
The reaction proceeds by initial formation of a hydrazone with one of the carbonyl groups, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. smolecule.com When an unsymmetrical 1,3-diketone is used with hydrazine, a mixture of two regioisomers can be formed. researchgate.net However, the cyclopropyl group's electronic and steric properties can influence the regioselectivity of the initial attack. The reaction is typically catalyzed by acid. smolecule.com
Table 2: Knorr Synthesis of Pyrazoles using 1,3-Dicarbonyl Compounds This table shows representative examples of the Knorr synthesis, which can be applied using cyclopropyl-substituted diketones.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, Aqueous media | 1-Phenyl-3-methyl-5-pyrazolone | 95 | nih.gov |
| 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazole | 59-98 | researchgate.net |
Once the 5-cyclopropyl-1H-pyrazole is synthesized, the subsequent chlorination step is carried out as previously described.
Pyrazoles can also be synthesized through the cyclization of pre-formed hydrazones, particularly those derived from α,β-alkynic ketones or other suitably functionalized ketones. smolecule.com A strategy adaptable to the target molecule would involve the preparation of a hydrazone from a ketone bearing a cyclopropyl group and an adjacent functional group that facilitates cyclization.
For instance, α,β-alkynic hydrazones, readily prepared from hydrazines and propargyl ketones, can undergo electrophilic cyclization mediated by catalysts like copper(I) iodide to yield pyrazole derivatives in good to excellent yields. smolecule.com Another approach involves the Brønsted acid-mediated self-condensation of hydrazones, which proceeds through a β-protonation, nucleophilic addition, cyclization, and aromatization sequence. organic-chemistry.org A one-pot method has been developed for the synthesis of 4-halopyrazoles by cyclizing intermediately generated hydrazones with ketones, followed by halogenation with reagents such as iodine chloride or bromine.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. bldpharm.com This reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, typically an alkyne or an alkene. bldpharm.comwikipedia.org
To synthesize the 5-cyclopropyl-1H-pyrazole core, a potential route is the [3+2] cycloaddition of a diazoalkane with a cyclopropyl-substituted alkyne, such as cyclopropylacetylene (B33242). The synthesis of cyclopropylacetylene itself can be achieved from cyclopropane (B1198618) carboxaldehyde. google.com Alternatively, nitrilimines, generated in situ from hydrazonoyl halides, can react with cyclopropyl-substituted alkenes or alkynes. google.com The regioselectivity of the cycloaddition is a key consideration and is governed by the electronic and steric properties of both the dipole and the dipolarophile.
Table 3: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition This table provides examples illustrating the versatility of 1,3-dipolar cycloaddition for pyrazole synthesis.
| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Tosylhydrazone (in situ diazo) | Terminal Alkyne | One-pot, 3-component | 3,5-Disubstituted 1H-pyrazole | organic-chemistry.org |
| Hydrazonoyl chloride (in situ nitrilimine) | N-(4-chloro-2-fluorophenyl)maleimide | Base | Pyrazole cycloadduct | google.com |
Following the cycloaddition to form 5-cyclopropyl-1H-pyrazole, the product can be isolated and then chlorinated at the 4-position as described in section 2.1.1.1.
Knovenagel Condensation and Subsequent Cyclization Approaches
The Knovenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base. atlantis-press.com This reaction is often a key step in multicomponent reactions leading to polysubstituted pyrazoles. organic-chemistry.org
For the synthesis of a precursor to this compound, cyclopropane carboxaldehyde can be condensed with an active methylene compound like malononitrile (B47326) or a β-ketoester (e.g., ethyl acetoacetate). This condensation creates a cyclopropyl-substituted α,β-unsaturated system. This intermediate can then undergo a cyclocondensation reaction with hydrazine in the same pot. The hydrazine attacks the Michael acceptor, and subsequent intramolecular cyclization and dehydration/elimination yield the pyrazole ring. This multicomponent approach offers high efficiency by combining several steps into a single operation. organic-chemistry.org
A patent describes the Knoevenagel condensation of cyclopropane carboxaldehyde with malonic acid to produce 3-cyclopropylacrylic acid, which highlights the feasibility of using cyclopropyl aldehydes in such reactions. google.com
Table 4: Pyrazole Synthesis Involving Knoevenagel Condensation This table illustrates multicomponent reactions for pyrazole synthesis that incorporate a Knoevenagel condensation step.
| Aldehyde | Active Methylene Compound | Hydrazine | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | Piperidine, EtOH | 4,5-Disubstituted pyrazole | atlantis-press.com |
| Aldehyde | 1,3-Dicarbonyl | Tosyl hydrazone | One-pot, O₂ oxidation | Polyfunctional pyrazole | organic-chemistry.org |
The resulting 5-cyclopropyl-1H-pyrazole is then chlorinated in a separate step to afford the final product, this compound.
Targeted Synthesis of this compound
The construction of this compound can be approached through a sequence of reactions that first establish the 5-cyclopropyl-1H-pyrazole scaffold, which is then subjected to regioselective chlorination.
Introduction of Cyclopropyl Moiety
The cyclopropyl group is typically introduced at the C-5 position of the pyrazole ring by utilizing a precursor that already contains this moiety. A common and effective method is the condensation reaction between a cyclopropyl-substituted 1,3-dicarbonyl compound and hydrazine. nih.govresearchgate.net For instance, the reaction of a cyclopropyl β-diketone with hydrazine hydrate under suitable conditions directly yields the 5-cyclopropyl-1H-pyrazole intermediate. The reaction proceeds via a cyclocondensation mechanism, a cornerstone of pyrazole synthesis known as the Knorr pyrazole synthesis. nih.gov
Alternatively, cyclopropylhydrazine (B1591821) can be used as a building block, reacting with a suitable three-carbon synthon to form the pyrazole ring. google.com The availability of such starting materials is crucial for the successful implementation of this synthetic strategy.
| Starting Material Example | Reagent | Product |
| 1-cyclopropyl-1,3-butanedione | Hydrazine hydrate | 5-cyclopropyl-3-methyl-1H-pyrazole |
| Cyclopropylhydrazine | 1,3-Diketone | Substituted cyclopropyl pyrazole |
Regioselective Chlorination at the C-4 Position of the Pyrazole Ring
Once the 5-cyclopropyl-1H-pyrazole is obtained, the subsequent step is the regioselective introduction of a chlorine atom at the C-4 position. The pyrazole ring is susceptible to electrophilic substitution, and the C-4 position is generally the most reactive site for such reactions in the absence of strong directing groups at other positions. researchgate.net
Several chlorinating agents can be employed for this purpose. A widely used and efficient method is the reaction with N-chlorosuccinimide (NCS). researchgate.netbeilstein-archives.org This reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or even water, under mild conditions and does not necessitate a catalyst. researchgate.net
Another effective, and "green," approach is the use of trichloroisocyanuric acid (TCCA) for the chlorination. rsc.org This method can be performed under solvent-free mechanochemical conditions, which is advantageous in terms of reducing solvent waste and often leads to high yields of the desired 4-chloropyrazole derivative. rsc.org
| Substrate | Chlorinating Agent | Reaction Conditions | Product |
| 5-Cyclopropyl-1H-pyrazole | N-Chlorosuccinimide (NCS) | CCl4 or Water, Room Temperature | This compound |
| 5-Cyclopropyl-1H-pyrazole | Trichloroisocyanuric acid (TCCA) | Solvent-free, Mechanochemical | This compound |
Strategies for Specific Functionalization at C-5 Position
The functionalization of the pyrazole ring at the C-5 position with a cyclopropyl group can also be envisioned through methods that introduce this group onto a pre-existing pyrazole scaffold. While direct C-H cyclopropanation of pyrazoles is less common, functional group interconversion provides a viable route. For instance, a 5-halopyrazole can undergo cross-coupling reactions with a cyclopropylboronic acid derivative (Suzuki coupling) or other organometallic cyclopropyl reagents.
Another strategy involves the synthesis of pyrazoles with a functional group at the C-5 position that can be subsequently converted to a cyclopropyl group. For example, a pyrazole-5-carbaldehyde could potentially be transformed into a cyclopropyl group through a Wittig-type reaction followed by cyclopropanation of the resulting alkene.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its derivatives can benefit from such advanced techniques.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. youtube.compharmacophorejournal.comnih.gov The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can be accelerated under microwave conditions. pharmacophorejournal.com Similarly, the chlorination step using NCS or TCCA can also be performed under microwave irradiation, potentially leading to a more efficient process. nih.gov The use of microwave heating can be particularly advantageous in solvent-free reactions, further enhancing the green credentials of the synthesis. youtube.comnih.gov
| Reaction Step | Conventional Method Time | Microwave-Assisted Time |
| Pyrazole formation | Hours | Minutes |
| C-4 Chlorination | Hours | Minutes |
Ligand-Free Reaction Conditions
In the context of cross-coupling reactions that might be used for C-5 functionalization, the development of ligand-free catalytic systems is a significant advancement in green chemistry. Traditional palladium-catalyzed cross-coupling reactions often require expensive and complex phosphine (B1218219) ligands. However, research has focused on developing conditions where the catalyst can function effectively without the need for such ligands. While not directly applied to the synthesis of the title compound in the reviewed literature, the principles of ligand-free catalysis are being increasingly applied to the functionalization of heterocyclic compounds, including pyrazoles. nih.gov This approach simplifies the reaction setup, reduces costs, and minimizes the generation of toxic byproducts. Electrochemical C-H chlorination of pyrazoles also represents a transition-metal-free approach to halogenation. researchgate.net
Catalytic Methods (e.g., Nano-ZnO Catalysis)
The use of heterogeneous catalysts, particularly at the nanoscale, has emerged as a powerful strategy in organic synthesis, offering advantages such as high efficiency, reusability, and improved reaction conditions. researchgate.netresearchgate.net Nano-Zinc Oxide (ZnO) has been identified as a particularly effective, inexpensive, and environmentally friendly catalyst for the synthesis of pyrazole derivatives. researchgate.netresearchgate.net
Nano-ZnO's utility stems from its unique properties, including a large surface area and the ability to act as a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. researchgate.net Research has demonstrated the successful synthesis of pyrazole derivatives through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of ZnO nanoparticles. researchgate.netnanomaterchem.com This method is often conducted in an aqueous medium, further enhancing its green credentials. researchgate.net
In one approach, ZnO nanoparticles, with a crystallite size estimated between 30-50 nm, have been used to catalyze the condensation reaction of substituted phenyl hydrazines with 1,3-diketones or ketoesters at room temperature, achieving excellent yields in short reaction times. researchgate.net The mechanism often involves the ZnO catalyst activating the carbonyl group of one of the reactants, facilitating the subsequent cyclization and formation of the pyrazole ring. nanomaterchem.com
| Catalyst Type | Reactants | Conditions | Key Advantages | Yield | Reference |
| Nano-ZnO | Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Aqueous medium, 70°C | Recyclable catalyst, green solvent, non-chromatographic purification | High | researchgate.net |
| Nano-ZnO | Phenyl hydrazine, ethyl acetoacetate | Ambient temperature | Excellent yield, short reaction time, easy work-up | Up to 95% | researchgate.net |
| Ag/La-ZnO core-shell | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Solvent-free grinding, room temperature | High catalytic efficiency, reusability, short duration, environmentally benign | Excellent | nih.gov |
| Nano Copper on LDH | Benzaldehydes, malononitrile, phenyl hydrazine | H2O/EtOH, 55°C | Eco-friendly, mild conditions, short reaction times, reusable catalyst | 85-93% | nih.gov |
Solvent-Free and Environmentally Benign Protocols
The development of solvent-free and environmentally benign protocols is a cornerstone of green chemistry, aiming to reduce pollution and energy consumption. sci-hub.sebenthamdirect.com Traditional reliance on volatile organic solvents is a major source of industrial waste and environmental contamination. sci-hub.se
Solvent-free synthesis, often conducted through grinding reactants together with a catalyst at ambient temperature, represents a significant step forward. nih.gov This mechanical approach, sometimes referred to as mechanochemistry, can lead to higher yields, shorter reaction times, and minimal waste. nih.gov The synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic scaffold, has been successfully achieved using a four-component reaction under solvent-free grinding conditions with an Ag/La-ZnO nanocatalyst. nih.gov This method offers operational simplicity and aligns with key principles of sustainable chemistry. nih.gov
Other green techniques being explored for pyrazole synthesis include microwave irradiation and ultrasonication. sci-hub.seresearchgate.net These methods can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, while often requiring less energy than conventional heating. researchgate.net The combination of these alternative energy sources with aqueous or solvent-free conditions provides a powerful toolkit for the sustainable synthesis of pyrazole derivatives. sci-hub.seresearchgate.net
Reactivity and Chemical Transformations of 4 Chloro 5 Cyclopropyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
While specific studies on the bromination of 4-chloro-5-cyclopropyl-1H-pyrazole are not extensively documented, the halogenation of similar pyrazole derivatives provides insight into its expected reactivity. For instance, the bromination of 3-chloro-5-methyl-1H-pyrazole has been successfully achieved using N-Bromosuccinimide (NBS) in dichloromethane (B109758) to yield 4-bromo-3-chloro-5-methyl-1H-pyrazole. chemicalbook.com This suggests that if the C-4 position were unsubstituted, it would be the primary site of bromination. Given that the C-4 position is blocked in the title compound, electrophilic bromination would be less favorable. However, under forcing conditions, substitution might occur at the C-3 position, influenced by the electronic effects of the adjacent nitrogen and the cyclopropyl (B3062369) group.
A plausible reaction scheme based on analogous compounds is presented below:
| Reactant | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS) | 3-Bromo-4-chloro-5-cyclopropyl-1H-pyrazole |
Table 1: Postulated Bromination of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netresearchgate.netigmpublication.orgchemmethod.com The reaction typically introduces a formyl group at the C-4 position of the pyrazole ring. researchgate.netigmpublication.orgchemmethod.com In this compound, this position is occupied by a chlorine atom. Therefore, a direct Vilsmeier-Haack formylation at the C-4 position is not possible.
However, the Vilsmeier-Haack reaction can also proceed on hydrazone precursors to form pyrazole-4-carbaldehydes. researchgate.netresearchgate.netigmpublication.org If this compound were to be synthesized via a pathway involving a hydrazone intermediate, formylation could be incorporated during the cyclization step. For the pre-formed heterocycle, electrophilic formylation is unlikely to occur at other ring positions under standard Vilsmeier-Haack conditions.
Nitration of pyrazoles can be a complex reaction, with the outcome depending on the reaction conditions and the substituents present on the pyrazole ring. For instance, the nitration of 5-chloro-1-methyl-1H-pyrazole results in the formation of 5-chloro-1-methyl-4-nitro-1H-pyrazole. bldpharm.com This indicates that the C-4 position is susceptible to nitration.
For this compound, where the C-4 position is already substituted, nitration would be expected to be significantly more difficult. The electron-withdrawing nature of the chlorine atom and the pyrazole nitrogens deactivates the ring towards electrophilic attack. If nitration were to occur, it would likely require harsh conditions and could potentially lead to a mixture of products or decomposition.
Nucleophilic Substitution Reactions
The chlorine atom at the C-4 position of the pyrazole ring is generally considered to be unreactive towards nucleophilic substitution under normal conditions. This is a common feature of halogen-substituted pyrazoles. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring or by using forcing reaction conditions. No specific examples of nucleophilic displacement of the C-4 chlorine in this compound are readily available in the literature.
The nitrogen atoms of the pyrazole ring are nucleophilic and readily participate in reactions such as alkylation and acylation. The N-H proton of 1H-pyrazoles is acidic and can be removed by a base to form a pyrazolate anion, which is a potent nucleophile.
Alkylation at the N-1 position is a common transformation for 1H-pyrazoles. For example, 4-bromo-1H-pyrazole can be N-alkylated with (bromomethyl)cyclopropane (B137280) in the presence of a base like potassium carbonate in DMF to yield 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole. A similar reaction can be expected for this compound, leading to the formation of N-1 substituted derivatives. The choice of the N-1 or N-2 position for substitution can be influenced by the steric hindrance of the C-5 substituent and the reaction conditions.
| Reactant | Reagent | Base | Product |
| This compound | Alkyl halide (e.g., CH3I) | K2CO3 | 4-Chloro-5-cyclopropyl-1-methyl-1H-pyrazole and 4-chloro-3-cyclopropyl-1-methyl-1H-pyrazole |
Table 2: Representative N-Alkylation of this compound
Transformations of the Cyclopropyl Group
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions, such as treatment with certain catalysts or radicals. nih.govnih.gov These reactions can lead to the formation of linear alkyl chains or other cyclic structures, providing a pathway to a diverse range of derivatives.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization of a lead compound is a cornerstone of medicinal chemistry and agrochemistry, aimed at systematically modifying its structure to understand how these changes affect its biological activity. For this compound, derivatization can be envisioned at several positions, including the pyrazole nitrogens, the chloro substituent (via substitution reactions), or by functionalizing the cyclopropyl ring. These strategies are essential for building a comprehensive SAR profile.
Amidation and esterification are fundamental reactions in organic synthesis, often employed to introduce amide and ester functional groups, respectively. These groups can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.
For this compound to undergo amidation or esterification, it would typically require the presence of a carboxylic acid or an amine functionality. For instance, if a carboxylic acid group were present on the pyrazole ring, it could be converted to an amide by reaction with an amine or to an ester by reaction with an alcohol. researchgate.netnih.gov Similarly, an amino-substituted pyrazole could be acylated to form an amide.
Despite the general utility of these reactions, a search of the available scientific literature did not yield specific examples of amidation or esterification reactions being performed on this compound. Research on related pyrazole derivatives demonstrates the feasibility of these transformations on the pyrazole scaffold. researchgate.netnih.govnih.govresearchgate.net
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.net The formation of Schiff bases is a common strategy in medicinal chemistry to generate new derivatives for biological screening. nih.govekb.eg
To form a Schiff base from this compound, the starting molecule would need to possess either an amino group to react with a carbonyl compound or a formyl (aldehyde) group to react with a primary amine. While the synthesis of various pyrazole-based Schiff bases has been reported, researchgate.netnih.govekb.eg there is no specific mention in the scientific literature of Schiff base formation involving this compound.
The conjugation of a core scaffold with other known bioactive heterocycles is a widely used strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities. Pyrimidine, quinazoline, and thiophene (B33073) are all important heterocyclic systems found in numerous biologically active compounds.
The fusion or linking of a pyrazole ring with these scaffolds can lead to novel chemical entities. For instance, pyrazolopyrimidines are structural analogs of purines and have been investigated for a wide range of biological activities. Similarly, pyrazoloquinazolines have been synthesized and evaluated for their therapeutic potential. nih.gov The synthesis of thienopyrazoles, which contain a fused thiophene and pyrazole ring system, has also been explored. niif.huresearchgate.net
While these general synthetic strategies for creating pyrazole-fused or -linked heterocycles are established, the scientific literature does not provide specific examples of using this compound as a starting material for conjugation with pyrimidine, quinazoline, or thiophene scaffolds. The development of such conjugates from this specific starting material would require dedicated synthetic research.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-chloro-5-cyclopropyl-1H-pyrazole, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are employed to unambiguously assign the structure.
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar pyrazole (B372694) derivatives rsc.org.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the pyrazole ring proton, the cyclopropyl (B3062369) protons, and the N-H proton. The pyrazole ring proton (at the C3 position) would likely appear as a singlet in the aromatic region. The cyclopropyl group would exhibit a more complex set of multiplets in the upfield region, characteristic of the diastereotopic methylene (B1212753) protons and the methine proton. The N-H proton of the pyrazole ring would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbons of the pyrazole ring and the three carbons of the cyclopropyl group. The chemical shifts of the pyrazole carbons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent. The assignments of these signals are often confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups nih.govresearchgate.net.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-H | ~7.5 | ~135 |
| Pyrazole C4-Cl | - | ~110 |
| Pyrazole C5-Cyclopropyl | - | ~145 |
| Cyclopropyl CH | ~1.5-2.0 (multiplet) | ~5-15 |
| Cyclopropyl CH₂ | ~0.5-1.0 (multiplets) | ~5-10 |
| Pyrazole N-H | Variable (broad singlet) | - |
To definitively establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is instrumental in assigning the protonated carbons of the pyrazole and cyclopropyl groups. For instance, the signal for the C3-H proton in the ¹H spectrum will show a cross-peak with the C3 carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like C4 and C5 of the pyrazole ring) and for confirming the connection between the cyclopropyl group and the pyrazole ring. Correlations would be expected between the cyclopropyl protons and the C5 carbon of the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular weight for C₆H₇ClN₂ is 142.59 g/mol sigmaaldrich.com. The mass spectrum of the parent compound, pyrazole, shows characteristic fragmentation involving the loss of HCN nist.gov. For substituted pyrazoles, the fragmentation pathways can be more complex, often involving the loss of substituents or parts of the heterocyclic ring. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 142 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 144 | Molecular ion with ³⁷Cl |
| [M-Cl]⁺ | 107 | Loss of chlorine atom |
| [M-C₃H₅]⁺ | 101 | Loss of cyclopropyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (pyrazole) | 3100-3500 (broad) | Stretching |
| C-H (pyrazole ring) | 3000-3100 | Stretching |
| C-H (cyclopropyl) | 2850-3000 | Stretching |
| C=N, C=C (pyrazole ring) | 1400-1600 | Stretching |
| C-Cl | < 800 | Stretching |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. These methods are essential for determining the purity of synthesized this compound and for its quantitative analysis in various matrices.
A typical reversed-phase HPLC (RP-HPLC) method for pyrazole derivatives would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) ijcpa.in. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance.
UPLC, which employs smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption lcms.cz. The transfer of an HPLC method to a UPLC system can be achieved by adjusting the flow rate and gradient conditions to maintain the separation selectivity while leveraging the benefits of the UPLC technology. Method validation according to ICH guidelines would be necessary to ensure accuracy, precision, linearity, and robustness for quantitative applications ijcpa.in.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Studies (DFT and TD-DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical studies, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in understanding the electronic nature of 4-chloro-5-cyclopropyl-1H-pyrazole. DFT calculations are employed to determine the molecule's optimized geometric structure, minimizing its energy to find the most stable conformation. nih.gov Such calculations for related pyrazole (B372694) compounds, like 4-chloro-1H-pyrazole, have been performed using specific basis sets such as B3LYP/6-311++G(d,p) to ensure high accuracy. ufrj.brresearchgate.net
These studies yield critical electronic parameters that dictate the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, these calculations help to understand electron-donating and accepting capabilities. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. The MEP map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.netmaterialsciencejournal.org
TD-DFT methods are used to predict the electronic absorption spectra (UV-Vis spectra) of the compound. ufrj.brresearchgate.net By calculating excitation energies and oscillator strengths, TD-DFT can forecast the wavelengths at which the molecule will absorb light, providing insights into its electronic transitions. materialsciencejournal.org
Table 1: Representative Quantum Chemical Parameters Calculated for Pyrazole Scaffolds
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a large gap implies high stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and the nature of intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution. | Identifies regions prone to electrophilic and nucleophilic attack, predicting interaction sites. |
This table is representative of parameters derived from DFT studies on pyrazole-based compounds. Specific values for this compound would require dedicated calculations.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the molecular basis of its activity. This method involves placing the molecule into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding affinity).
Studies on similar pyrazole analogues have successfully used docking to elucidate interactions with enzymes like cyclooxygenase (COX). nih.gov In such a study, the pyrazole derivative would be docked into the active site of COX-1 and COX-2 to predict its binding mode and selectivity. The analysis would focus on identifying key interactions, such as:
Hydrogen bonds: For instance, the pyrazole's N-H group could act as a hydrogen bond donor to an amino acid residue like Arginine (Arg) or Tyrosine (Tyr). nih.govexcli.de
Hydrophobic interactions: The cyclopropyl (B3062369) and chloro groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-stacking: The aromatic pyrazole ring can form π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).
The results of docking studies guide the rational design of more potent and selective derivatives by suggesting specific structural modifications to enhance binding.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more realistic representation of the biological environment.
For this compound, MD simulations would be particularly valuable for several reasons:
Conformational Analysis: The cyclopropyl group has rotational flexibility. MD simulations can explore the different conformations the molecule adopts within the binding site and assess their stability.
Binding Stability: By simulating the complex over nanoseconds, MD can determine if the initial binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different orientation.
Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which correlates more closely with experimental binding affinity than docking scores.
These simulations provide deeper insights into the thermodynamics and kinetics of the binding process, crucial for lead optimization.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. excli.de A QSAR model for pyrazole derivatives could be developed to predict the activity of this compound.
The process involves:
Data Set Collection: A set of pyrazole compounds with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
Once a reliable QSAR model is established, the descriptors for this compound can be calculated and fed into the model to predict its biological activity without the need for initial synthesis and testing.
In Silico ADME/Tox Predictions and Drug-Likeness Assessment
In the early stages of drug discovery, it is vital to assess a compound's potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (Tox). In silico tools can predict these properties based on the molecule's structure, helping to identify candidates with a higher probability of success in clinical trials. excli.deijprajournal.com
For this compound, a range of ADME/Tox properties would be predicted:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are considered more likely to be orally bioavailable.
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound might be absorbed from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important for determining where the drug will go in the body.
Metabolism: The compound would be screened in silico for its potential to inhibit or be a substrate for major cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Toxicity: Computational models can predict various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition). ijprajournal.com
Table 2: Representative In Silico ADME/Tox and Drug-Likeness Profile
| Property | Predicted Parameter | Desired Range/Interpretation |
|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Adherence suggests good oral bioavailability potential. |
| Molecular Weight (MW) | < 500 g/mol | |
| LogP (Lipophilicity) | -0.4 to +5.6 | |
| Hydrogen Bond Donors | ≤ 5 | |
| Hydrogen Bond Acceptors | ≤ 10 | |
| Absorption | Human Intestinal Absorption (HIA) | High |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies depending on the desired target (CNS or peripheral) |
| Metabolism | CYP2D6 Inhibition | Predicted to be a non-inhibitor |
| Toxicity | Ames Mutagenicity | Predicted to be non-mutagenic |
This table presents a typical set of predicted properties. The specific values for this compound would be generated using specialized software like QikProp or ProTox-II. excli.deijprajournal.com
Pharmacological and Biological Activity Research
Antimicrobial Activities
Research into pyrazole (B372694) derivatives has uncovered significant antimicrobial properties, with many compounds exhibiting activity against a range of bacterial and fungal pathogens.
Pyrazole derivatives have been extensively studied for their potential as antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.
A series of novel 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety were designed as potential DNA gyrase inhibitors. researchgate.netrsc.org Among these, certain compounds displayed potent antibacterial activity. For instance, one compound showed minimum inhibitory concentration (MIC) values of 3.125 µg/mL against Bacillus subtilis, and 0.39 µg/mL against Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). rsc.org Another compound in the same series demonstrated potent activity against Gram-positive strains with a MIC of 0.39 µg/mL and was a strong inhibitor of B. subtilis and S. aureus DNA gyrase. researchgate.netrsc.org
Thiazolidinone-clubbed pyrazoles have been reported as moderate antibacterial agents, with one showing a MIC of 16 μg/ml against E. coli. nih.gov Furthermore, imidazo-pyridine substituted pyrazole derivatives have emerged as potent broad-spectrum antibacterial agents, showing superior or comparable activity to ciprofloxacin (B1669076) against several bacterial strains, with minimum bactericidal concentrations (MBC) often below 1 μg/ml. nih.gov
Studies on pyrazole-thiazole hybrids containing a hydrazone moiety also revealed potent antimicrobial activity, with MIC and MBC values in the range of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Additionally, some triazine-fused pyrazole derivatives have shown potent inhibition of multidrug-resistant strains like S. epidermidis and Enterobacter cloacae, with MIC values of 0.97 and 0.48 μg/ml, respectively. nih.gov
The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has also yielded compounds with notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Bacterium | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| 4,5-Dihydropyrazole derivative | Bacillus subtilis | 3.125 µg/mL (MIC) | rsc.org |
| 4,5-Dihydropyrazole derivative | Staphylococcus aureus | 0.39 µg/mL (MIC) | rsc.org |
| 4,5-Dihydropyrazole derivative | Pseudomonas aeruginosa | 0.39 µg/mL (MIC) | rsc.org |
| 4,5-Dihydropyrazole derivative | Escherichia coli | 0.39 µg/mL (MIC) | rsc.org |
| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 µg/mL (MIC) | nih.gov |
| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 µg/mL (MBC) | nih.gov |
| Pyrazole-thiazole hybrid | Various bacteria | 1.9/7.8 to 3.9/7.8 µg/mL (MIC/MBC) | nih.gov |
| Triazine-fused pyrazole | S. epidermidis | 0.97 µg/mL (MIC) | nih.gov |
| Triazine-fused pyrazole | Enterobacter cloacae | 0.48 µg/mL (MIC) | nih.gov |
The antifungal potential of pyrazole derivatives is also a significant area of research. A series of pyrazole cycloadducts synthesized via 1,3-dipolar cycloaddition reactions showed significant fungicidal activities against Corynespora cassiicola. nih.gov
Novel 5-chloro-pyrazole derivatives that include a phenylhydrazone moiety have been designed and synthesized, with many exhibiting notable antifungal activity. rsc.org One such compound, 7c, was particularly potent with EC₅₀ values of 0.74, 0.68, and 0.85 μg mL⁻¹ against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, respectively. rsc.org
Furthermore, a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities. arabjchem.org For example, compound Y13 had EC₅₀ values of 13.1, 14.4, 13.3, and 21.4 mg/L against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum, respectively. arabjchem.org The mechanism of action for some of these compounds appears to involve disruption of the fungal cell membrane. arabjchem.org
The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives also produced compounds with potent antifungal activities against various mycotoxic fungal strains. nih.gov
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Fungus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Pyrazole cycloadducts | Corynespora cassiicola | Significant fungicidal activity | nih.gov |
| 5-Chloro-pyrazole with phenylhydrazone (7c) | Fusarium graminearum | 0.74 µg/mL | rsc.org |
| 5-Chloro-pyrazole with phenylhydrazone (7c) | Botrytis cinerea | 0.68 µg/mL | rsc.org |
| 5-Chloro-pyrazole with phenylhydrazone (7c) | Rhizoctonia solani | 0.85 µg/mL | rsc.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | G. zeae | 13.1 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | B. dothidea | 14.4 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | F. prolifeatum | 13.3 mg/L | arabjchem.org |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | F. oxysporum | 21.4 mg/L | arabjchem.org |
Anti-Inflammatory and Analgesic Properties
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with some compounds acting as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov
A novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory effects in carrageenin-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. nih.gov This compound was also a highly selective COX-2 inhibitor and, importantly, did not cause the gastric lesions associated with some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, FR140423 exhibited strong anti-hyperalgesic effects, being five times more potent than indomethacin, and also showed analgesic effects in non-inflamed tissues, which were reversible by the opioid antagonist naloxone. nih.gov
The synthesis of various pyrazoline and pyrazole derivatives has yielded compounds with significant in vitro antioxidant and anti-lipid peroxidation activities, which are relevant to inflammation. nih.gov Some of these compounds were also potent inhibitors of lipoxygenase, and demonstrated in vivo anti-inflammatory and analgesic activity in carrageenan-induced paw edema and nociception models. nih.gov
Anticancer and Antiproliferative Activities
The potential of pyrazole derivatives as anticancer agents is an active area of investigation. mdpi.com A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of VERO and MCF-7 breast cancer cells. nih.gov Several of these compounds showed interesting growth inhibitory effects, with structure-activity relationship studies indicating the importance of the N-terminal pyrazole ring structure for antiproliferative activity. nih.gov
In another study, new 5-aminopyrazole derivatives were designed and tested for their cell growth inhibitory properties. mdpi.com Certain derivatives demonstrated a good percentage of cancer cell growth inhibition in various cancer cell lines. mdpi.com The 3-unsubstituted pyrazole scaffold was identified as a key determinant for this antiproliferative activity. mdpi.com
Furthermore, two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activity against U937 cells, showing potential for the development of new anticancer agents. nih.gov
Antiviral Activities (e.g., Anti-HIV)
Pyrazole-based compounds have shown promise as antiviral agents against a variety of viruses. nih.gov A series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against Newcastle disease virus (NDV). nih.gov Several of these compounds, including a hydrazone and a thiazolidinedione derivative, offered complete or high levels of protection against the virus. nih.gov
Derivatives of pyrazole have also been investigated for their activity against coronaviruses. Hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgnih.gov These compounds demonstrated the ability to inhibit viral adsorption, exert a virucidal effect, and inhibit viral replication. nih.gov
Anti-Tuberculosis Activity
The fight against tuberculosis has also benefited from research into pyrazole derivatives. A pyrazole derivative identified as NSC 18725 was found to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov Structure-activity relationship studies revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active scaffold. nih.gov
A series of imidazole (B134444) and triazole diarylpyrazole derivatives were prepared and evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. Imidazole derivatives with a 4-chloroaryl pyrazole moiety showed significant activity, with minimum inhibitory concentrations (MIC₉₀) in the range of 3.95–12.03 μg/mL.
Other research has also highlighted the potential of cyclopropyl (B3062369) derivatives in anti-TB drug discovery. researchgate.net While specific data on 4-chloro-5-cyclopropyl-1H-pyrazole is limited, related structures have shown activity. For instance, certain quinoline-pyrazole derivatives have been synthesized and tested for their antitubercular activity. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indomethacin |
| Naloxone |
| Ciprofloxacin |
| Penicillin |
| Kanamycin B |
| FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole) |
| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide |
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
| Hydrazone |
| Thiazolidinedione |
| Pyrazolopyrimidine |
| Tetrazine |
| Chalcone (B49325) |
| Thiophen-2-carbohydrazide |
Enzyme Inhibition Studies
DNA Gyrase Inhibition
There is no specific information available in the reviewed literature to suggest that this compound has been evaluated as an inhibitor of DNA gyrase. While numerous pyrazole derivatives have been synthesized and tested for their antibacterial activity via DNA gyrase and topoisomerase IV inhibition, with some showing potent activity, studies specifically identifying and providing data for this compound are not apparent.
Kinase Inhibition (e.g., PAK4, Aurora A/B)
The pyrazole ring is a core structure in many kinase inhibitors. However, specific screening data or detailed inhibitory studies for this compound against p21-activated kinase 4 (PAK4) or Aurora A/B kinases are not documented in the available research. The development of pyrazole-based inhibitors for these cancer-related targets is an active area of research, but the focus has been on more complex substituted pyrazoles.
TGR5 Agonist Activity
Takeda G protein-coupled receptor 5 (TGR5) is a target for metabolic and inflammatory diseases. Research has led to the discovery of pyrazole-based agonists for this receptor. However, there is no evidence to suggest that this compound has been investigated for its agonist activity at TGR5.
5α-reductase Enzyme Inhibition
Inhibition of 5α-reductase is a key strategy for treating androgen-dependent conditions. While various steroidal and non-steroidal compounds, including some with heterocyclic scaffolds, have been explored as inhibitors, there are no published studies indicating that this compound has been tested for its ability to inhibit the 5α-reductase enzyme.
Lipoxygenase Inhibition
Lipoxygenases are enzymes involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. Although some pyrazole derivatives have been investigated for their lipoxygenase inhibitory potential, specific data for this compound is not available.
HPPD (4-Hydroxyphenylpyruvate dioxygenase) Inhibition
The most relevant context in which this compound appears is within patents related to the development of novel herbicides that target 4-hydroxyphenylpyruvate dioxygenase (HPPD). The compound is often listed as a synthetic intermediate or a building block for creating more complex and potent HPPD inhibitors. However, specific data on the HPPD inhibitory activity of this compound itself, such as IC50 values, are not provided in the publicly accessible documents. This suggests its primary role in this field is as a precursor molecule rather than a final active ingredient.
Agrochemical Applications and Insecticidal Activity
Insecticidal and Acaricidal Properties
Pyrazole (B372694) derivatives are well-established as potent insecticides and acaricides. The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring has been shown to be a critical factor in enhancing these activities. acs.orgnih.govresearchgate.net Research into various pyrazole-based compounds has demonstrated their efficacy against a wide array of pests, including mites, aphids, and various insect larvae. acs.orgnih.govnih.gov
Studies comparing different pyrazole derivatives have highlighted that even minor structural modifications, such as the introduction of a chloro group at the 4-position, can lead to significant changes in biological activity, particularly affecting miticidal and ovicidal properties. acs.orgnih.gov For instance, N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide (Tebufenpyrad) is a highly active acaricide effective against numerous mite species. researchgate.net The general structure-activity relationship suggests that a halogen at the 4-position of the pyrazole ring contributes to high acaricidal activity. researchgate.net
Derivatives of pyrazole have been synthesized and tested against several key agricultural pests. Bioassays have confirmed their effectiveness, as detailed in the table below.
Insecticidal and Acaricidal Activity of Pyrazole Derivatives
| Pest Species | Compound Type / Derivative | Concentration | Observed Activity | Source |
|---|---|---|---|---|
| Bean Aphid (Aphis craccivora) | 4-chloro-pyrazole carboxamide derivatives (Ic, Id, Ie) | 200 mg kg⁻¹ | 95-100% foliar contact activity | acs.orgnih.gov |
| Spider Mite (Tetranychus cinnabarinus) | Pyrazole oxime ether derivatives | 200 mg L⁻¹ | >92% acaricidal activity for most of the series | nih.gov |
| Spider Mite (Tetranychus cinnabarinus) | Pyrazole oxime ether derivatives (IIB1, IIB2) | 10 mg L⁻¹ | ≥95% acaricidal activity | nih.gov |
| Cotton Bollworm (Helicoverpa armigera) | Pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl | 5 mg kg⁻¹ | 60% stomach activity (compounds Ij, Il) | acs.orgnih.gov |
| Mosquito (Culex pipiens pallens) | Pyrazole derivative with dihydroisoxazoline moiety (5-4) | 1 mg kg⁻¹ | 60% activity | nih.gov |
Herbicidal Activity
While pyrazole derivatives are more commonly associated with insecticidal properties, certain compounds from this class also exhibit herbicidal effects. The substitution pattern is again key to this activity. For example, a class of experimental herbicides includes compounds like Cyclopyranil, which is a pyrazole nitrile herbicide. herts.ac.uk Furthermore, research into 6-heteroaryl-2-picolinic acids has shown that incorporating a substituted pyrazolyl ring can lead to compounds with significant herbicidal activity against broadleaf weeds. nih.gov
Post-emergence tests of certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated excellent inhibitory effects, with several achieving 100% inhibition of the growth of Amaranthus retroflexus L (a species of pigweed). nih.gov Root growth inhibition assays also showed that many of these compounds were highly effective against Brassica napus (rapeseed). nih.gov
Herbicidal Activity of Pyrazole-Based Compounds
| Weed Species | Compound Type | Concentration | Observed Activity | Source |
|---|---|---|---|---|
| Amaranthus retroflexus L. (Pigweed) | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Post-emergence test | Up to 100% growth inhibition | nih.gov |
| Brassica napus (Rapeseed) | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | 250 µM | >80% root growth inhibition for 28 compounds | nih.gov |
Mode of Action Studies in Agrochemical Contexts
The primary mode of action for many insecticidal and acaricidal pyrazole derivatives is the inhibition of mitochondrial electron transport at Complex I. researchgate.netnih.gov This disruption interferes with the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, by disturbing the proton gradient across the mitochondrial membrane. nih.gov This ultimately leads to cellular death and the mortality of the target pest. The design of novel pyrazole insecticides is often based on the binding site of this respiratory complex. nih.gov
In the context of herbicidal activity, the mode of action can vary. For pyrazole-based herbicides like Cyclopyranil, the mechanism involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPGO). herts.ac.uk This enzyme is essential for the synthesis of chlorophyll (B73375) and heme in plants, and its inhibition leads to the accumulation of toxic intermediates, causing rapid cell membrane damage and plant death. herts.ac.uk Other pyrazole-containing herbicides, such as those derived from 2-picolinic acid, function as synthetic auxins, disrupting normal plant growth processes. nih.gov
Patent Landscape and Commercial Significance
Emerging Industrial Applications and Commercial Prospects
The commercial availability of 4-chloro-5-cyclopropyl-1H-pyrazole from various chemical suppliers indicates its use in research and development. Its potential for larger-scale industrial application is intrinsically linked to the success of the final products derived from it.
Agrochemicals: The most prominent potential application for derivatives of this compound is in the agrochemical industry. royal-chem.com The pyrazole (B372694) chemical class is the basis for numerous successful fungicides, herbicides, and insecticides. royal-chem.com For instance, phenylpyrazole insecticides are known for their broad-spectrum activity. chemrobotics.in The introduction of a cyclopropyl (B3062369) group can enhance the metabolic stability and binding affinity of a molecule to its target site, a desirable trait in the design of new pesticides. The chlorine substituent can also contribute to the molecule's bioactivity. Therefore, this compound is a valuable starting material for the synthesis of novel crop protection agents.
Pharmaceuticals: The pyrazole nucleus is a common feature in many pharmaceuticals. nih.gov Pyrazole derivatives have been investigated for a wide range of therapeutic activities, including as anti-inflammatory, analgesic, and anticancer agents. nih.gov The specific combination of chloro and cyclopropyl groups on the pyrazole ring could lead to the discovery of new drug candidates with unique pharmacological profiles. For example, patent literature describes pyrazole derivatives as modulators of targets like Bruton's tyrosine kinase (BTK) for autoimmune diseases and cancer. google.com
The commercial prospects for this compound are therefore dependent on the successful development and commercialization of new active ingredients in these fields that utilize it as a key intermediate.
Regulatory Considerations for Research and Development
The research and development involving this compound and its derivatives are subject to a comprehensive regulatory framework. As a chemical compound used in the synthesis of potential pesticides and pharmaceuticals, its handling, transportation, and use are governed by various national and international regulations.
In the United States, the Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). Any new pesticide derived from this compound would require extensive toxicological and environmental fate data to be submitted for registration. regulations.gov For pharmaceutical applications, the Food and Drug Administration (FDA) oversees the development and approval of new drugs, a process that involves rigorous preclinical and clinical trials to establish safety and efficacy. fda.gov
Globally, regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations would apply to the manufacturing and import of this compound.
For researchers, adherence to good laboratory practices (GLP) is essential when conducting studies that will be submitted to regulatory agencies. This includes proper documentation of synthesis, characterization, and any biological testing.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The future design of derivatives based on the 4-chloro-5-cyclopropyl-1H-pyrazole scaffold is centered on strategic structural modifications to enhance biological activity and selectivity. The pyrazole (B372694) ring is a versatile platform that allows for various substitution reactions, providing extensive opportunities for creating new analogues. nih.gov Research into structure-activity relationships (SAR) is crucial for guiding the synthesis of these new compounds. nih.gov
Key strategies for designing novel derivatives include:
Modification of the N1 position: The nitrogen atom at the N1 position of the pyrazole ring is a primary site for substitution. Introducing different functional groups here can significantly alter the compound's physicochemical properties and biological targets. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been explored to generate compounds with antimicrobial properties. nih.gov
Substitution at other ring positions: While the core structure is defined, further functionalization of the pyrazole ring itself could yield compounds with novel activities.
Hybridization with other bioactive moieties: A promising approach involves creating hybrid molecules where the pyrazole scaffold is linked to other known pharmacophores. nih.govnih.gov This molecular hybridization can lead to compounds with additive or synergistic effects. nih.gov For example, pyrazole-benzothiazole hybrids have been synthesized and shown to possess potential anticancer and antiangiogenic properties. nih.gov
The synthesis of these new derivatives often employs established and innovative chemical reactions. Cyclocondensation reactions between hydrazines and 1,3-difunctional compounds are a primary method for creating the pyrazole ring. nih.gov Modern techniques such as microwave and ultrasound irradiation are being used to accelerate these syntheses, often resulting in higher yields and shorter reaction times under milder conditions. rsc.org
Table 1: Strategies for Derivative Design and Synthesis
| Strategy | Description | Potential Outcome | Supporting Research |
|---|---|---|---|
| N1-Position Substitution | Introducing various aryl, alkyl, or heterocyclic groups at the N1 position of the pyrazole ring. | Altered solubility, target binding, and metabolic stability. | Synthesis of pyrazole benzamides has shown potent antimicrobial activities. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of the pyrazole core and analysis of the resulting changes in biological activity. | Identification of key structural features required for potency and selectivity, guiding rational drug design. nih.gov | SAR studies on 3,4,5-substituted pyrazoles led to the development of potent enzyme inhibitors. nih.gov |
| Molecular Hybridization | Combining the pyrazole scaffold with other known bioactive molecules or pharmacophores. | Creation of multi-target compounds or derivatives with enhanced efficacy through synergistic effects. nih.govnih.gov | Pyrazolone-pyrazole derivatives have been investigated as potential anti-breast cancer agents. nih.gov |
| Advanced Synthesis Techniques | Utilizing methods like microwave irradiation, ultrasound, and multicomponent reactions for synthesis. | Increased efficiency, reduced reaction times, and access to a wider diversity of chemical structures. nih.govrsc.org | Microwave irradiation is a widely employed technique for the efficient synthesis of pyrazole derivatives. rsc.org |
Exploration of New Therapeutic Targets and Agrochemical Uses
The broad spectrum of biological activities associated with pyrazole derivatives suggests that analogues of this compound could be effective against a wide range of targets. nih.govglobalresearchonline.net The pyrazole nucleus is a key component in several clinically approved drugs, highlighting its pharmacological potential. nih.govmiddlebury.edu
New Therapeutic Targets:
Anticancer Agents: Pyrazole derivatives have been extensively investigated for their anticancer properties, acting on various targets. nih.gov One key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.govnih.gov By designing derivatives that inhibit VEGFR-2, it may be possible to develop new anti-cancer therapies. nih.gov In silico studies have also identified pyrazole derivatives as potential modulators for other cancer-related proteins like C-RAF, HDAC, and c-KIT. nih.govfao.org
Antimicrobial Agents: There is a growing need for new antimicrobial agents to combat drug resistance. Pyrazole derivatives have shown promise as both antibacterial and antifungal agents. nih.govnih.gov For example, certain pyrazole derivatives target the fungal enzyme 14-alpha demethylase, which is essential for the integrity of the fungal cell membrane. ijnrd.org
Antiviral Agents: Some pyrazolone (B3327878) derivatives have demonstrated potent antiviral activity, for instance, against the Zika Virus (ZIKV) by potentially inhibiting viral replication enzymes. scirp.org This opens the door for exploring derivatives of this compound as novel antiviral candidates.
Emerging Agrochemical Uses: The pyrazole scaffold is present in commercial pesticides, and new derivatives are constantly being explored for agrochemical applications. nih.govnih.gov
Insecticides: The mechanism of action for some pyrazole-based insecticides involves targeting insect GABA receptors. nih.gov By optimizing the structure of this compound, it may be possible to develop new insecticides with high selectivity and efficacy.
Fungicides: Given the antifungal potential observed in therapeutic studies, there is a strong rationale for developing pyrazole-based fungicides for crop protection. ijnrd.org These could offer new modes of action to manage fungicide resistance.
Development of Advanced Delivery Systems
The effectiveness of a bioactive compound like this compound or its derivatives can be significantly enhanced through advanced formulation and delivery strategies. This is particularly important for compounds with poor water solubility, a common challenge in both pharmaceutical and agrochemical development. cabidigitallibrary.orgamericanpharmaceuticalreview.comoutsourcedpharma.com
Pharmaceutical Formulations: For therapeutic applications, overcoming poor solubility is key to achieving adequate bioavailability. nih.gov
Amorphous Solid Dispersions: This approach increases solubility by preventing the drug from forming a stable crystalline lattice, which requires significant energy to dissolve. americanpharmaceuticalreview.com
Lipid-Based Formulations: Incorporating the active compound into lipidic solvents or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption, as the drug is already solubilized before administration. americanpharmaceuticalreview.comnih.gov
Agrochemical Formulations: In agriculture, advanced formulations aim to increase efficacy, reduce environmental runoff, and improve safety. institutoidv.org
Nano-Delivery Systems (Nanopesticides): Encapsulating the active ingredient in nanoparticles can protect it from environmental degradation, allow for controlled and sustained release, and improve its adhesion to plant surfaces. institutoidv.orgresearchgate.netnih.govresearchgate.net This can lead to a reduction in the amount of pesticide needed. nih.gov
Emulsifiable Concentrates (EC) and Wettable Powders (WP): These are conventional formulation types used for compounds with low water solubility. cabidigitallibrary.org ECs use an organic solvent and emulsifiers to create a stable emulsion in water, while WPs are fine powders that can be dispersed in water. cabidigitallibrary.org Innovations in these formulations, such as the use of novel surfactants, can improve the performance of the active ingredient. cabidigitallibrary.org
Targeted Delivery: Researchers are developing methods for the targeted delivery of agrochemicals within the plant. universityofcalifornia.edu For example, nanoparticles can be engineered with guiding molecules that direct them to specific organelles like chloroplasts, concentrating the chemical where it is most needed and minimizing its impact on other parts of the plant. universityofcalifornia.edu
Table 2: Advanced Delivery Systems
| Delivery System | Application Area | Mechanism | Potential Advantage |
|---|---|---|---|
| Nano-Delivery Systems | Agrochemical | Encapsulation of the active ingredient in nanocarriers (e.g., polymers, liposomes). researchgate.net | Controlled release, protection from degradation, reduced environmental impact, improved efficacy. institutoidv.orgnih.gov |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Pharmaceutical | Pre-dissolving the drug in a mixture of oils and surfactants that spontaneously forms an emulsion in the gut. americanpharmaceuticalreview.com | Enhanced oral bioavailability for poorly soluble drugs. nih.gov |
| Amorphous Solid Dispersions | Pharmaceutical | Stabilizing the drug in a non-crystalline, high-energy state within a polymer matrix. americanpharmaceuticalreview.com | Increased solubility and dissolution rate. americanpharmaceuticalreview.com |
| Targeted Nanoparticles | Agrochemical / Pharmaceutical | Functionalizing nanoparticles with ligands to recognize specific biological targets (e.g., plant organelles, cancer cells). universityofcalifornia.edu | Increased precision and efficacy, reduced off-target effects. universityofcalifornia.edu |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new chemical compounds. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govjrfglobal.comnih.gov
Accelerating Design and Screening:
In Silico Screening: AI/ML algorithms can rapidly screen virtual libraries containing millions of compounds to identify those most likely to be active against a specific biological target. nih.govijnrd.org This dramatically reduces the number of compounds that need to be synthesized and tested in the lab. Molecular docking, a key in silico technique, predicts how a molecule will bind to a protein's active site. ijnrd.orgjrfglobal.com
Predictive Modeling: ML models can be trained to predict various properties of a molecule, such as its bioactivity, toxicity, solubility, and metabolic stability, based on its structure. nih.govjrfglobal.com This allows researchers to prioritize candidates with the most promising profiles early in the design phase.
Generative Models: Advanced AI, particularly deep learning, can be used to design entirely new molecules (de novo design) that are optimized for specific properties. nih.gov These models can explore a vast chemical space to propose novel pyrazole derivatives that may not have been conceived through traditional methods.
Optimizing Synthesis and Development:
Retrosynthesis Prediction: AI tools can assist chemists by proposing viable synthetic routes for complex molecules, breaking them down into simpler, commercially available starting materials. nih.gov
Data Integration and Analysis: AI can integrate and analyze data from diverse sources, including high-throughput screening, 'omics' data, and scientific literature, to uncover new biological targets and structure-activity relationships. nih.gov For instance, integrating ML with density functional theory has been used to design novel pyrazole-based energetic materials, a strategy that could be adapted for drug or pesticide discovery. researchgate.net
The integration of these computational approaches creates a powerful framework for designing the next generation of compounds based on the this compound scaffold, making the discovery process more efficient, cost-effective, and targeted. digitellinc.comgwu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
